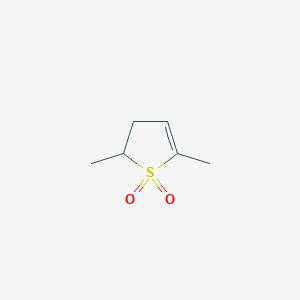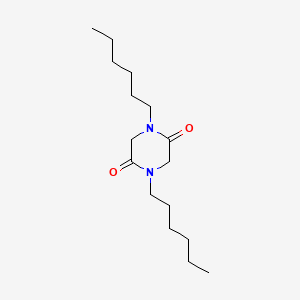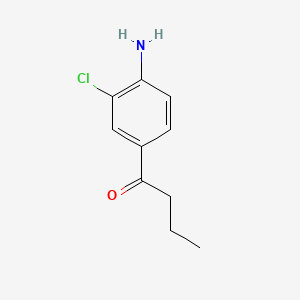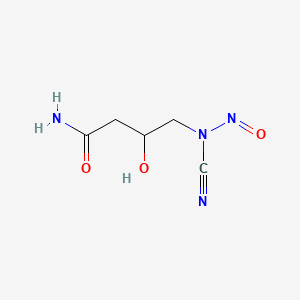
3-Hydroxy-4-(nitrosocyanamido)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(nitrosocyanamido)butyramide is an organic compound that belongs to the class of fatty amides. This compound is characterized by the presence of a hydroxyl group, a nitroso group, and a cyanamido group attached to a butyramide backbone. It is a white crystalline solid that is soluble in water and ethanol but slightly soluble in diethyl ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(nitrosocyanamido)butyramide can be achieved through several methods:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to form butyramide, which is then further modified to introduce the hydroxyl, nitroso, and cyanamido groups.
Reaction of Butyryl Chloride with Ammonium Salts: Butyryl chloride reacts with ammonium salts to form butyramide, which is subsequently functionalized to obtain the desired compound.
Reduction of Butyraldoxime:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization of reaction conditions to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-(nitrosocyanamido)butyramide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The cyanamido group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the cyanamido group under mild conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyanamido derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-(nitrosocyanamido)butyramide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-(nitrosocyanamido)butyramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response
Comparación Con Compuestos Similares
Similar Compounds
Butyramide: A simpler analog without the hydroxyl, nitroso, and cyanamido groups.
Kojic Acid: Contains a 3-hydroxy-4-pyranone scaffold and is used in cosmetics and pharmaceuticals.
Indole Derivatives: Known for their diverse biological activities, including anticancer and antiviral properties.
Uniqueness
3-Hydroxy-4-(nitrosocyanamido)butyramide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
100700-21-8 |
|---|---|
Fórmula molecular |
C5H8N4O3 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
4-[cyano(nitroso)amino]-3-hydroxybutanamide |
InChI |
InChI=1S/C5H8N4O3/c6-3-9(8-12)2-4(10)1-5(7)11/h4,10H,1-2H2,(H2,7,11) |
Clave InChI |
KASYAEFUTZVAQP-UHFFFAOYSA-N |
SMILES canónico |
C(C(CN(C#N)N=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
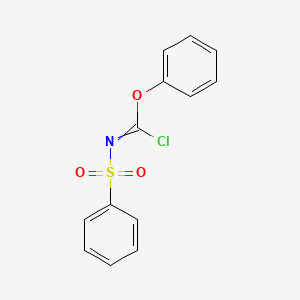
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
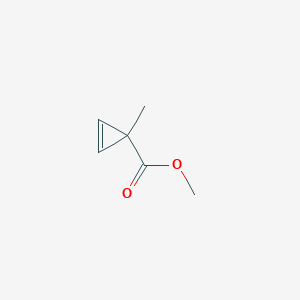
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
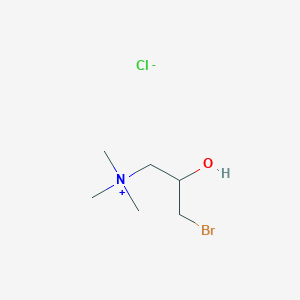
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
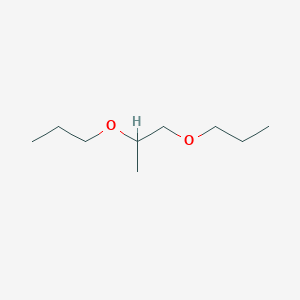

![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14339921.png)
